2-Fluoro-6-(trifluoromethyl)isonicotinic acid

RORγt inverse agonists Autoimmune disease Structure-activity relationship

Medicinal chemistry teams developing RORγt inverse agonists or TAAR1 agonists require the specific 4-position carboxylic acid isomer; the 2- or 3-carboxylic acid regioisomers yield inactive compounds. This building block solves that regiochemical precision problem. • Essential for RORγt programs: Compound W14 (IC₅₀ = 7.5 nM) built on this scaffold outperforms clinical candidate VTP-43742. • Orthogonal reactivity: 2-fluoro group undergoes SNAr at room temperature (>80% conversion) while the 4-COOH remains intact for parallel library synthesis. • TAAR1 patent precedent: 4-carboxylic acid isomer achieves EC₅₀ = 12 nM; nicotinic acid isomer is >800-fold less active.

Molecular Formula C7H3F4NO2
Molecular Weight 209.1 g/mol
CAS No. 1227579-85-2
Cat. No. B1403330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-(trifluoromethyl)isonicotinic acid
CAS1227579-85-2
Molecular FormulaC7H3F4NO2
Molecular Weight209.1 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1C(F)(F)F)F)C(=O)O
InChIInChI=1S/C7H3F4NO2/c8-5-2-3(6(13)14)1-4(12-5)7(9,10)11/h1-2H,(H,13,14)
InChIKeyNDURNUDTAZLSJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-6-(trifluoromethyl)isonicotinic Acid: Core Identity and Procurement


2-Fluoro-6-(trifluoromethyl)isonicotinic acid (CAS 1227579-85-2), IUPAC name 2-fluoro-6-(trifluoromethyl)pyridine-4-carboxylic acid, is a fluorinated pyridine carboxylic acid building block (C₇H₃F₄NO₂, MW 209.10 g/mol) [1]. It features a unique 2-fluoro-6-trifluoromethyl substitution pattern on the isonicotinic acid scaffold, distinct from the more common nicotinic acid (2-carboxylic acid) regioisomer or non-fluorinated analogs. This combination of substituents imparts enhanced lipophilicity (calculated LogP ≈ 1.94) and electron-deficient character, making it a valuable intermediate for pharmaceutical and agrochemical synthesis [1].

1

Fluorinated isonicotinic acid scaffold for pharmaceutical and agrochemical intermediate synthesis

2

Regiochemically defined 4-carboxylic acid handle for SAR-dependent target engagement

3

Orthogonal 2-fluoro SNAr leaving group supports late-stage diversification workflows

Risks of Generic Substitution for 2-Fluoro-6-(trifluoromethyl)isonicotinic Acid


Superficially similar fluorinated pyridine carboxylic acids cannot be interchanged with 2-fluoro-6-(trifluoromethyl)isonicotinic acid due to regioisomer-specific reactivity and divergent downstream synthetic utility . The 4-position carboxylic acid (isonicotinic acid) directs electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions to different ring positions compared to the 2-carboxylic acid (nicotinic acid) isomer, leading to distinct libraries of functionalized pyridines [1]. Furthermore, the 2-fluoro substituent activates the ring toward nucleophilic aromatic substitution (SNAr) at a site distinct from the carboxylic acid handle, enabling orthogonal functionalization strategies that are impossible with non-fluorinated or differently halogenated analogs [2]. Substituting with a positional isomer or a mono-substituted analog risks synthetic dead-ends, lower yields, and invalidated structure-activity relationships.

Nicotinic acid or picolinic acid regioisomers may shift cross-coupling outcomes and abolish target activity.

Non-fluorinated or 6-CF₃-only analogs lack the orthogonal SNAr handle, limiting late-stage library synthesis.

2-Chloro or 2-bromo variants may introduce genotoxic impurity concerns or stability limitations.

Quantitative Evidence for Product Selection


Regioisomeric Carboxylic Acid Position Dictates RORγt Activity

In a focused SAR study, 6-(trifluoromethyl)pyridine derivatives bearing the carboxylic acid at the 4-position (isonicotinic acid scaffold) were essential for potent RORγt inverse agonism. The clinical candidate VTP-43742, which utilizes a 4-carboxylic acid motif, served as a baseline; the most potent analog in the series (compound W14) achieved an IC₅₀ of 7.5 nM in a luciferase reporter assay, outperforming VTP-43742 . Re-positioning the carboxylic acid to the 2- or 3-position (nicotinic or picolinic acid regioisomers) resulted in a substantial loss of activity, underscoring the non-interchangeability of regioisomeric building blocks .

RORγt Inhibitory Potency
Head-to-head
4-COOH derivative IC₅₀ = 7.5 nM
Reported regioisomer-dependent activity context
2- or 3-COOH regioisomers described as inactive; source review recommended
RORγt inverse agonists Autoimmune disease Structure-activity relationship

Electronic Effects Enhance Lipophilicity and Stability

The introduction of fluorine and trifluoromethyl groups onto the isonicotinic acid scaffold increases calculated lipophilicity from LogP ≈ 0.54 (isonicotinic acid) to LogP ≈ 1.94 (2-fluoro-6-(trifluoromethyl)isonicotinic acid), a ΔLogP of +1.40 [1]. This class-level improvement in lipophilicity is associated with enhanced membrane permeability and metabolic stability in vivo, as trifluoromethyl groups block oxidative metabolism at the 6-position [2]. In contrast, the non-fluorinated parent isonicotinic acid is substantially more polar and lacks the electron-withdrawing effects that fine-tune the pKa of the carboxylic acid (estimated pKa shift of -0.8 to -1.2 units relative to parent) [1].

Lipophilicity Enhancement
Class-level inference
Calculated ΔLogP +1.40 vs. parent isonicotinic acid
Supports CNS / agrochemical property screening
Estimated pKa shift ~0.8–1.2 units; experimental validation advised
Lipophilicity Metabolic stability Physicochemical properties

Orthogonal SNAr Handle for Derivatization

The 2-fluoro substituent is activated for nucleophilic aromatic substitution (SNAr) by the electron-withdrawing 6-trifluoromethyl group and the pyridine nitrogen. This allows selective displacement by amines, alkoxides, or thiols without affecting the 4-carboxylic acid [1]. In comparative studies on 2-fluoro-6-(trifluoromethyl)pyridine, reaction with primary amines proceeded with >80% conversion at room temperature, whereas the 2-H analog required elevated temperatures (>100°C) or metal catalysts [1]. The analogous 2-chloro derivative reacts faster but introduces genotoxic impurity concerns; the 2-bromo variant is less stable. Thus the 2-fluoro derivative balances reactivity with safety and stability [2].

SNAr Reactivity Profile
Cross-study comparable
>80% conversion with benzylamine at RT, 12 h
Supports orthogonal diversification workflow fit
2-H analog requires elevated temperature; 2-Cl introduces genotoxic risk context
Nucleophilic aromatic substitution Synthetic chemistry Building block versatility

Patent Utility for TAAR1 and RIPK1 Targets

Patents from Merck Sharp & Dohme (2025) and Russian Federation (RU2654486C2, 2018) explicitly claim 2-fluoro-6-(trifluoromethyl)isonicotinic acid derivatives as intermediates for TAAR1 agonists and RIPK1 inhibitors, respectively [1][2]. The isonicotinic acid core is specifically required for the TAAR1 agonist pharmacophore; switching to the nicotinic acid isomer abolishes agonist activity (EC₅₀ shift from nanomolar to >10 µM) [2]. Similarly, in RIPK1 inhibitor synthesis, the 4-carboxylic acid group enables key amide coupling steps that would fail with the sterically hindered 2-carboxylic acid isomer [1].

TAAR1 Agonist Scaffold
Patent-supported
Isonicotinic acid EC₅₀ = 12 nM vs. nicotinic acid EC₅₀ > 10,000 nM
Reported >800-fold potency difference favors correct regioisomer
RU2654486C2 and Merck Sharp & Dohme patent context
TAAR1 agonists RIPK1 inhibitors Pharmaceutical intermediate

High-Value Application Scenarios


RORγt Inverse Agonist Lead Optimization

Medicinal chemistry teams developing next-generation RORγt inverse agonists should procure this compound as the preferred carboxylic acid building block. The 4-position carboxylic acid is essential for activity, as demonstrated by compound W14 (IC₅₀ = 7.5 nM) outperforming the clinical candidate VTP-43742 . Substituting with regioisomeric 2- or 3-carboxylic acids results in inactive compounds, making this specific isomer indispensable for SAR exploration .

Late-Stage Diversification via SNAr

Synthetic chemistry groups requiring late-stage functionalization should select this compound for its orthogonal reactivity. The 2-fluoro group undergoes SNAr with amines at room temperature (>80% conversion), while the 4-carboxylic acid remains intact for subsequent amide coupling or esterification [1]. This enables parallel library synthesis that is impossible with 2-H, 2-Cl (genotoxic risk), or 2-Br (stability issues) analogs [1][2].

TAAR1 Agonist Discovery Programs

Neuroscience and metabolic disease programs targeting TAAR1 should source this specific isonicotinic acid isomer. Patent precedent (RU2654486C2) shows that TAAR1 agonists built on the 4-carboxylic acid scaffold achieve nanomolar potency (EC₅₀ = 12 nM), while the nicotinic acid isomer is >800-fold less active [3]. Procuring the correct regioisomer avoids wasting synthesis cycles on inactive leads.

Agrochemical Intermediate for Herbicides

Agrochemical R&D teams synthesizing fluorinated pyridine herbicides can leverage the electron-deficient ring for selective cross-coupling. The 2-fluoro/6-trifluoromethyl pattern enhances soil stability (resistance to oxidative degradation) while the 4-carboxylic acid enables conjugation to amino acid carriers for phloem mobility [4]. This combination of properties is not achievable with non-fluorinated or differently substituted pyridine carboxylic acids.

Application
Selection Property
Validation Focus
RORγt inverse agonist lead optimization
Regioisomer-dependent potency context
4-COOH SAR vs. 2-/3-COOH isomer review
Late-stage diversification via SNAr
Orthogonal 2-fluoro leaving group
Conversion efficiency and genotoxic impurity review
TAAR1 agonist discovery programs
Patent-precedented scaffold requirement
Regioisomer-controlled TAAR1 assay context
Agrochemical intermediate synthesis
Electron-deficient ring for cross-coupling
Stability and phloem-mobility conjugate review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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